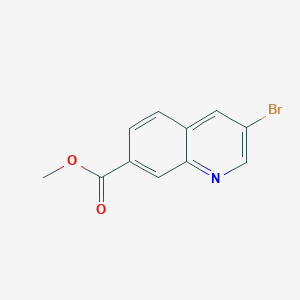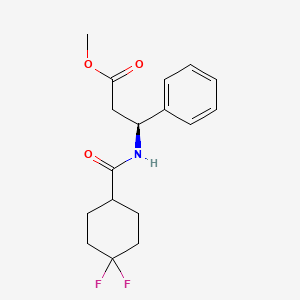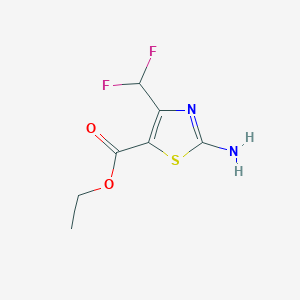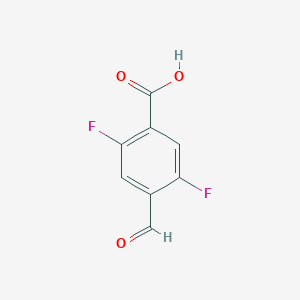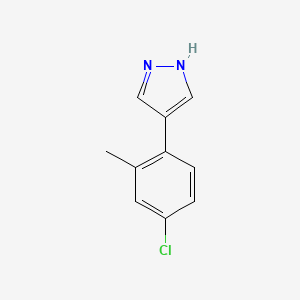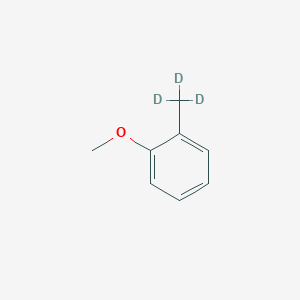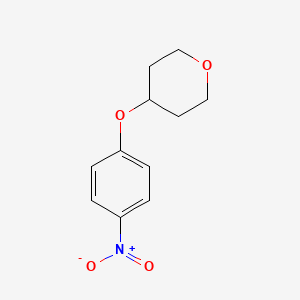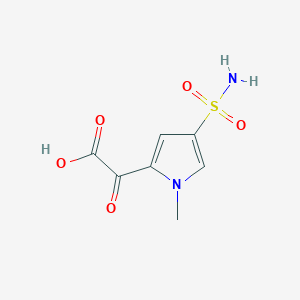
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid
Overview
Description
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid is a synthetic organic compound with the molecular formula C₇H₁₀N₂O₄S It is characterized by the presence of a pyrrole ring substituted with a methyl group, a sulfamoyl group, and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Sulfamoylation: The sulfamoyl group can be introduced by reacting the pyrrole derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Oxidation to Form the Oxoacetic Acid Moiety: The final step involves the oxidation of the intermediate compound to introduce the oxoacetic acid moiety, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring or the oxoacetic acid moiety.
Reduction: Reduction reactions can target the oxoacetic acid moiety, potentially converting it to a hydroxyl group.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or inhibitor in biochemical studies to understand enzyme mechanisms or metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfamoyl group can interact with active sites of enzymes, while the oxoacetic acid moiety can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetic acid: Lacks the sulfamoyl group, which may reduce its potency in certain applications.
2-(1-methyl-4-nitro-1H-pyrrol-2-yl)-2-oxoacetic acid: Contains a nitro group instead of a sulfamoyl group, which can alter its reactivity and biological activity.
2-(1-methyl-4-amino-1H-pyrrol-2-yl)-2-oxoacetic acid: Contains an amino group, which can affect its solubility and interaction with biological targets.
Uniqueness
The presence of the sulfamoyl group in 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid imparts unique chemical and biological properties, making it a valuable compound for various applications. The sulfamoyl group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
Properties
IUPAC Name |
2-(1-methyl-4-sulfamoylpyrrol-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-9-3-4(15(8,13)14)2-5(9)6(10)7(11)12/h2-3H,1H3,(H,11,12)(H2,8,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEONOUVTRMBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


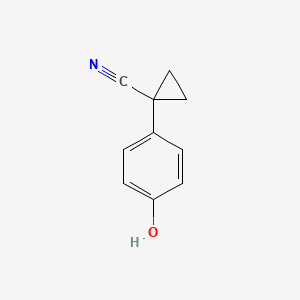
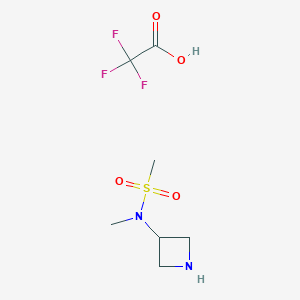
![8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B1435339.png)
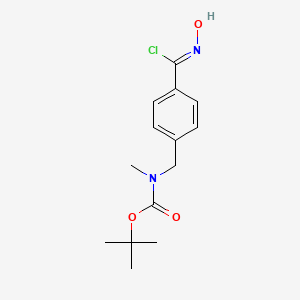
![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)aniline](/img/structure/B1435341.png)
